molecular formula C19H23N3O5S B6032850 N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B6032850
M. Wt: 405.5 g/mol
InChI Key: XDMZVENMQUNLRJ-UHFFFAOYSA-N
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Description

N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the furan ring, the piperidine ring, and the subsequent coupling of these components. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: This often involves the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the furan and piperidine rings using reagents such as carbamoyl chlorides and methanesulfonyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may yield corresponding amines.

Scientific Research Applications

N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The furan ring and piperidine ring may interact with enzymes or receptors, leading to modulation of biological pathways. The methanesulfonyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((FURAN-2-YLMETHYL)-CARBAMOYL)-2-PHENYL-VINYL)-BENZAMIDE
  • N-(4-(((4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide

Uniqueness

N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a piperidine ring, and a methanesulfonyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-28(25,26)22-10-8-14(9-11-22)18(23)21-17-7-3-2-6-16(17)19(24)20-13-15-5-4-12-27-15/h2-7,12,14H,8-11,13H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMZVENMQUNLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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